(7-Fluoro-1-benzothiophen-2-yl)boronic acid
Description
Properties
IUPAC Name |
(7-fluoro-1-benzothiophen-2-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BFO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKPWUCLODJEEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C(=CC=C2)F)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BFO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (7-Fluoro-1-benzothiophen-2-yl)boronic acid typically involves the reaction of 7-fluoro-1-benzothiophene with a boron-containing reagent under specific conditions . One common method is the palladium-catalyzed borylation of 7-fluoro-1-benzothiophene using bis(pinacolato)diboron as the boron source . The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: (7-Fluoro-1-benzothiophen-2-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or boronic anhydride.
Reduction: The compound can be reduced to form the corresponding borane derivative.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Major Products:
Oxidation: Boronic esters or anhydrides.
Reduction: Borane derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has shown efficacy in inhibiting the proliferation of various cancer cell lines. For instance, research demonstrated that (7-Fluoro-1-benzothiophen-2-yl)boronic acid significantly reduced cell viability in breast cancer cell lines by inducing apoptosis through modulation of specific signaling pathways involved in cell survival and death.
Enzyme Inhibition
The boronic acid moiety allows for reversible covalent bonding with serine proteases, which can inhibit their activity. This characteristic is crucial for developing therapeutic agents targeting enzyme-related diseases, including certain cancers and metabolic disorders.
Organic Synthesis
Building Block in Organic Reactions
This compound is extensively used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Reactivity Studies
The compound can undergo various chemical reactions such as oxidation, reduction, and substitution. For example:
| Reaction Type | Common Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Boronic esters |
| Reduction | Sodium borohydride | Borane derivatives |
| Substitution | Palladium catalysts | Biaryl or vinyl-aryl compounds |
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on various cancer cell lines. The results indicated a significant reduction in viability, suggesting its potential as a therapeutic agent.
Case Study 2: Enzyme Activity Modulation
Another investigation assessed the compound's impact on serine protease activity. The findings demonstrated effective inhibition of enzyme function, supporting its role in developing treatments for enzyme-related disorders.
Mechanism of Action
The mechanism of action of (7-Fluoro-1-benzothiophen-2-yl)boronic acid involves its ability to form reversible covalent bonds with target molecules. The boronic acid group can interact with hydroxyl or amino groups in biomolecules, forming stable complexes . This property makes it useful in the design of enzyme inhibitors and other biologically active compounds .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
To contextualize the properties of (7-fluoro-1-benzothiophen-2-yl)boronic acid, we compare it with structurally related compounds, focusing on reactivity , biological activity , solubility , and acid dissociation constants (pKa) .
Structural and Electronic Comparisons
Solubility and Stability
- 6-Hydroxynaphthalen-2-yl boronic acid and phenanthren-9-yl boronic acid face solubility challenges in aqueous media (e.g., RPMI culture medium), leading to precipitation and unreliable assay results .
- However, the benzothiophene core could still limit solubility compared to hydroxylated analogs .
Acidity (pKa) and Reactivity
- pKa Trends: Fluorinated boronic acids (e.g., 4-fluorophenylboronic acid) exhibit lower pKa values (~8.5–9.0) compared to non-fluorinated analogs (~9.5–10.5), enhancing their reactivity at physiological pH . this compound: Predicted to have a pKa near 8.7–9.2 (based on fluorinated arylboronic acid analogs), making it suitable for applications requiring reactivity under physiological conditions . 3-AcPBA and 4-MCPBA, commonly used in glucose sensing, have higher pKa values (~10–11), limiting their utility in biological systems .
- Binding Affinity: The benzothiophene core’s sulfur atom may engage in non-covalent interactions (e.g., hydrogen bonding, π-π stacking) with biological targets, differentiating it from purely hydrocarbon-based boronic acids .
Biological Activity
(7-Fluoro-1-benzothiophen-2-yl)boronic acid is a notable organoboron compound characterized by its unique structural features, including a fluorinated benzothiophene moiety and a boronic acid functional group. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of 197.01 g/mol. The compound features a boronic acid group that allows it to form reversible covalent bonds with diols, enhancing its reactivity and potential biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₆BFO₂S |
| Molecular Weight | 197.01 g/mol |
| SMILES | B(C1=CC2=C(S1)C(=CC=C2)F)(O)O |
| InChI | InChI=1S/C8H6BFO2S/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-4,11-12H |
Anticancer Properties
Recent studies have highlighted the anticancer properties of this compound. It has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, research indicates that this compound can induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and death.
Enzyme Inhibition
The boronic acid moiety is known for its ability to interact with serine proteases and other enzymes, potentially leading to the inhibition of their activity. This interaction can disrupt critical biological processes, making this compound a candidate for developing therapeutic agents targeting enzyme-related diseases.
Interaction Studies
Interaction studies involving this compound have focused on its binding affinities with various biological targets. These studies reveal that the compound exhibits selective binding properties, which may be leveraged for drug design purposes .
Case Studies
Several case studies have been conducted to explore the biological activity and therapeutic potential of this compound:
- Study on Cancer Cell Lines : A study evaluated the effects of this compound on breast cancer cell lines. Results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
- Enzyme Activity Modulation : Another investigation assessed the compound's effect on serine protease activity. The findings demonstrated that this compound effectively inhibited enzyme function, supporting its role as a therapeutic agent in enzyme-related disorders.
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its specific fluorination pattern and thiophene ring structure compared to similar compounds. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-1-benzothiophen-2-yl boronic acid | Similar benzothiophene structure | Different fluorination position |
| 6-Fluoro-1-benzothiophen-2-yl boronic acid | Similar benzothiophene structure | Unique position of fluorine affecting reactivity |
| 4-(Trifluoromethyl)-phenylboronic acid | Boronic acid group with trifluoromethyl | Different electronic properties due to trifluoromethyl group |
| 3-(Pyridin-3-yloxy)-phenylboronic acid | Contains a pyridine moiety | Offers different biological activity profiles |
Q & A
Basic Research Questions
Q. What are the common synthetic routes and challenges for synthesizing (7-Fluoro-1-benzothiophen-2-yl)boronic acid?
- Methodological Answer : Synthesis typically involves halogen-metal exchange followed by borylation or Suzuki-Miyaura coupling. A key challenge is avoiding proto-deboronation during purification, which can be mitigated by isolating intermediates as boronic esters. For example, one optimized route involves constructing the benzene ring after forming the thiophene core to enhance stability . Thermal trimerization to boroxines is another issue, addressed via controlled crystallization protocols .
Q. How can boronic acid-containing compounds be reliably characterized using MALDI-MS, given their tendency to dehydrate or form boroxines?
- Methodological Answer : Derivatization with diols (e.g., pinacol) stabilizes boronic acids as cyclic esters, preventing trimerization. Alternatively, 2,5-dihydroxybenzoic acid (DHB) matrix enables in situ esterification during MALDI-MS analysis, simplifying detection. For branched peptides, on-plate derivatization combined with MS/MS sequencing resolves structural ambiguities .
Q. What methodologies are used to study the binding kinetics of this compound with diols or glycoproteins?
- Methodological Answer : Stopped-flow fluorescence assays measure binding rates (e.g., kon values for sugars like D-fructose). Surface plasmon resonance (SPR) with boronic acid-functionalized surfaces quantifies glycoprotein interactions. Adjusting buffer pH and ionic strength minimizes non-specific binding, improving selectivity .
Q. How does the thermal stability of aromatic boronic acids influence their application in materials science?
- Methodological Answer : Thermogravimetric analysis (TGA) identifies degradation pathways. Substituents like fluorine enhance stability; for instance, pyrene-1-boronic acid remains stable up to 600°C. Such data inform the design of halogen-free flame retardants by correlating structure with char-forming efficiency .
Advanced Research Questions
Q. How can synthetic routes for this compound be optimized for industrial scalability while maintaining purity?
- Methodological Answer : Telescoping steps (e.g., Pd-catalyzed Newman-Kwart rearrangement) reduces isolation intermediates. Replacing costly catalysts with cheaper alternatives and optimizing crystallization conditions (e.g., solvent polarity control) prevents boroxine formation. Process analytical technology (PAT) monitors real-time purity .
Q. How do researchers resolve contradictions in mass spectrometry data caused by boronic acid trimerization or dehydration?
- Methodological Answer : Comparative analysis of derivatized vs. underivatized samples clarifies cyclization artifacts. Isotopic labeling (e.g., ¹¹B/¹⁰B) distinguishes natural abundance signals from decomposition products. For libraries, hierarchical MS/MS deconvolution algorithms improve sequencing accuracy .
Q. What strategies enhance the selectivity of boronic acid-based sensors for glycoproteins in complex biological matrices?
- Methodological Answer : Incorporating zwitterionic polymers (e.g., carboxymethyl dextran) reduces non-specific protein adsorption. Competitive displacement assays using fructose or adjusting pH to destabilize secondary interactions (e.g., electrostatic) improve specificity. SPR validation with RNAse B (glycosylated) vs. RNAse A (non-glycosylated) confirms selectivity .
Q. How do structural modifications to this compound impact its bioactivity in drug design?
- Methodological Answer : Fluorine at the 7-position enhances metabolic stability and binding affinity via hydrophobic interactions. Comparing IC₅₀ values of boronic acid derivatives (e.g., tubulin inhibitors) against carboxylic acid analogs reveals boron’s role as a bioisostere. Molecular docking studies correlate substituent placement with target engagement (e.g., proteasome inhibition) .
Q. What computational approaches guide the rational design of boronic acid-containing therapeutics?
- Methodological Answer : Density functional theory (DFT) models predict boronic acid-diol binding thermodynamics. MD simulations optimize pharmacokinetics by tuning logP values via fluorine or methyl substituents. Free-energy perturbation (FEP) calculations prioritize candidates with enhanced proteasome or kinase binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
